

A Comparative Analysis of Strontium, Selenium, and Zinc Oxide Nanoparticles in Biomedical Applications

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Compound of Interest		
Compound Name:	Strontium selenide	
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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of strontium (SrO), selenium (Se), and zinc oxide (ZnO) nanoparticles (NPs). It delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform their potential in various biomedical fields.

Introduction

In the rapidly advancing field of nanotechnology, inorganic nanoparticles have emerged as promising candidates for a range of biomedical applications, including drug delivery, bioimaging, and therapeutics. Among these, strontium oxide, selenium, and zinc oxide nanoparticles have garnered significant attention due to their unique biological properties. This guide provides a comparative overview of these three nanoparticle types, focusing on their antioxidant, antimicrobial, and anticancer activities, to assist researchers in selecting the most suitable nanomaterial for their specific applications.

Synthesis and Physicochemical Characterization

The biological performance of nanoparticles is intrinsically linked to their physical and chemical characteristics. Green synthesis methods, utilizing plant extracts as reducing and capping agents, are increasingly favored for their environmental friendliness and cost-effectiveness.

Green Synthesis



A comparative study on the green synthesis of SrO, Se, and ZnO NPs utilized various plant extracts.[1][2][3]

- Strontium Oxide Nanoparticles (SrO NPs): Synthesized using Acacia nilotica extract with strontium nitrate as the precursor.[1][2][3]
- Selenium Nanoparticles (SeNPs): Synthesized using Cymbopogon citratus and Syzygium aromaticum extracts with sodium selenite as the precursor.[1][2][3]
- Zinc Oxide Nanoparticles (ZnO NPs): Synthesized using Cuminum cyminum and Syzygium aromaticum extracts with zinc nitrate as the precursor.[1][2][3]

The successful synthesis of these nanoparticles was confirmed by Fourier-Transform Infrared Spectroscopy (FT-IR), which identified the functional groups from the plant extracts involved in the reduction and stabilization of the nanoparticles.[1][3]

Physicochemical Properties

The physicochemical properties of nanoparticles, such as size, shape, and surface charge (zeta potential), are critical determinants of their biological interactions. While a single study providing a direct comparison of all three nanoparticles is not available, data from various studies are summarized below.



Nanoparticle	Synthesis Method	Average Size (nm)	Zeta Potential (mV)	Reference(s)
Strontium Oxide (SrO) NPs	Green Synthesis (Ocimum sanctum)	42	Not Reported	
Green Synthesis (Elodea canadensis)	27.75	Stable	[4][5]	
Selenium (Se) NPs	Chemical Synthesis (BSA- capped)	22.8 ± 4.7	Not Reported	[6]
Biosynthesis (Providencia sp. DCX)	120	Not Reported		
Zinc Oxide (ZnO) NPs	Chemical Synthesis	20 and 100	+25 to -40 (surface modified)	[7]
Extracted from Sunscreen	≥100	Negative at pH 7	[8]	

Comparative Biological Activities

This section compares the antioxidant, antimicrobial, and anticancer activities of SrO, Se, and ZnO nanoparticles, highlighting their mechanisms of action.

Antioxidant Activity

A direct comparative study evaluated the antioxidant potential of green-synthesized SrO, Se, and ZnO NPs using DPPH and hydrogen peroxide (H_2O_2) radical scavenging assays.[1][2][3]



Nanoparticle	DPPH Assay (% Inhibition at 50 μL)	H ₂ O ₂ Assay (% Inhibition at 50 μL)
Strontium Oxide (SrO) NPs	90.12%	87.43%
Selenium (Se) NPs	90.12%	85.11%
Zinc Oxide (ZnO) NPs	89.55%	84.66%

The results indicate that strontium oxide and selenium nanoparticles exhibit slightly higher antioxidant activity compared to zinc oxide nanoparticles in these in vitro assays.[1][2][3] Strontium nanoparticles, in particular, demonstrated excellent antioxidant activity.[1][2][3]

Antimicrobial Activity

All three types of nanoparticles have demonstrated antimicrobial properties, although their efficacy and mechanisms of action differ.

Strontium Oxide (SrO) Nanoparticles have shown effective antibacterial activity, particularly against Gram-negative bacteria.[9][10] The proposed mechanism involves the generation of reactive oxygen species (ROS) on the nanoparticle surface, which is more detrimental to Gram-negative bacteria due to their thinner peptidoglycan layer.[9]

Selenium Nanoparticles (SeNPs) exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[11][12] Their mechanisms of action are multimodal and include membrane damage, interference with cellular biomolecules, and induction of oxidative stress.[6][13] The antibacterial efficacy of SeNPs has been shown to be size-dependent.[14]

Zinc Oxide Nanoparticles (ZnO NPs) are well-established antimicrobial agents with a broad spectrum of activity.[15] Their antibacterial mechanisms include the disruption of the cell membrane, generation of ROS, and interference with cellular processes.[16][17]

While direct comparative studies are limited, the available data suggest that all three nanoparticles are potent antimicrobial agents with distinct mechanisms of action.

Anticancer Activity



Strontium, selenium, and zinc oxide nanoparticles have all been investigated for their potential as anticancer agents, primarily through the induction of apoptosis in cancer cells via oxidative stress.

Strontium Oxide (SrO) Nanoparticles have been shown to inhibit the phosphorylation of key signaling proteins like MAPK and AKT in breast cancer cells, leading to reduced cell viability.

Selenium Nanoparticles (SeNPs) have demonstrated selective cytotoxicity towards various cancer cell lines while being less toxic to normal cells. They can induce apoptosis through the generation of ROS and modulation of pro-apoptotic and anti-apoptotic gene expression.

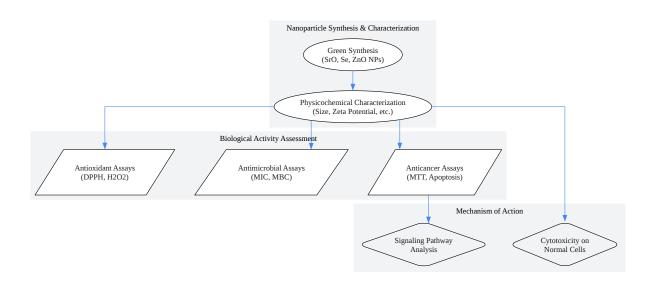
Zinc Oxide Nanoparticles (ZnO NPs) are known to selectively induce apoptosis in cancer cells through the generation of ROS, leading to DNA damage and activation of apoptotic pathways. They have been shown to affect the expression of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2.

Signaling Pathways and Mechanisms of Action

The biological effects of these nanoparticles are mediated through their interaction with various cellular signaling pathways.

Experimental Workflow for Comparative Analysis





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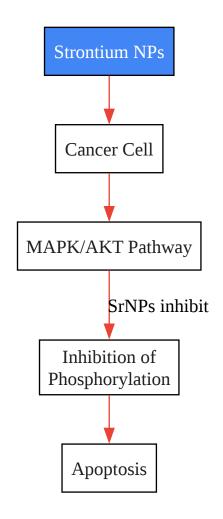
Caption: Workflow for the comparative study of nanoparticles.

Anticancer Signaling Pathways

The anticancer effects of these nanoparticles are often attributed to the induction of oxidative stress, leading to the activation of apoptotic signaling cascades.

Strontium Nanoparticles:



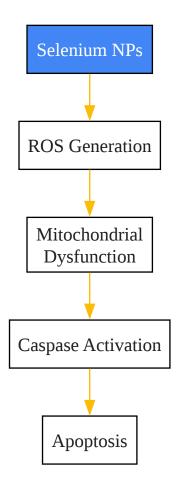


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Caption: Strontium nanoparticles' anticancer mechanism.

Selenium Nanoparticles:

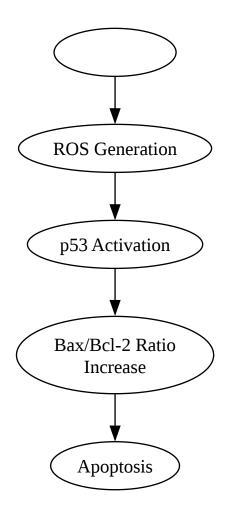




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Caption: Selenium nanoparticles' anticancer mechanism.





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